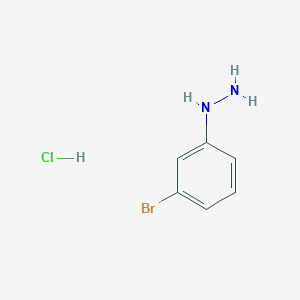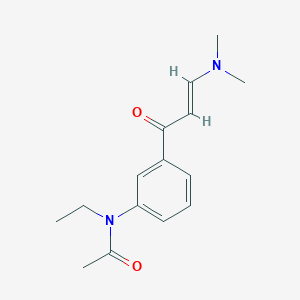
N-Etil-N-3-((3-dimetilamino-1-oxo-2-propenil)fenil)acetamida
Descripción general
Descripción
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, also known as (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Este compuesto se utiliza principalmente en la síntesis de productos farmacéuticos. Sirve como intermedio en la producción de varios fármacos, incluyendo Zaleplon, un medicamento sedante-hipnótico utilizado para el tratamiento del insomnio . Su función en la facilitación de la creación de estructuras moleculares complejas es crucial en el desarrollo de nuevos agentes terapéuticos.
Investigación en Química Orgánica
En química orgánica, este compuesto se utiliza para estudiar reacciones de adición de Michael. Debido a su grupo acriloilo, puede actuar como un aceptor en la adición nucleofílica, lo cual es fundamental en la construcción de enlaces carbono-carbono y carbono-heteroátomo .
Ciencia de Materiales
La capacidad del compuesto para polimerizarse lo hace valioso en la ciencia de materiales. Se puede utilizar para crear nuevos materiales poliméricos con aplicaciones potenciales en plásticos biodegradables, recubrimientos y adhesivos .
Catálisis
N-Etil-N-3-((3-dimetilamino-1-oxo-2-propenil)fenil)acetamida puede actuar como catalizador en ciertas reacciones orgánicas. Su estructura le permite estabilizar los estados de transición y reducir las energías de activación, lo que aumenta la eficiencia de los procesos químicos .
Producción de Tintes y Pigmentos
Las características estructurales del compuesto lo convierten en un candidato para la síntesis de tintes y pigmentos. Su sistema conjugado se puede ajustar finamente para absorber longitudes de onda específicas de luz, lo cual es esencial para crear colorantes con las propiedades deseadas .
Química Analítica
En química analítica, este compuesto podría utilizarse como reactivo para detectar ciertas funcionalidades químicas. Su reactividad con grupos específicos se puede aprovechar para desarrollar ensayos colorimétricos o fluorométricos .
Nanotecnología
El potencial del compuesto en nanotecnología radica en su capacidad para formar monocapas autoensambladas en superficies. Esta propiedad se puede explotar para modificar las características superficiales de las nanopartículas, lo cual es beneficioso para los sistemas de administración de fármacos y las aplicaciones de diagnóstico .
Química Ambiental
Por último, este compuesto puede encontrar aplicaciones en química ambiental, en particular en el diseño de sensores para la detección de contaminantes. Su reactividad con contaminantes ambientales puede conducir al desarrollo de métodos de detección sensibles y selectivos .
Propiedades
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227694-96-3, 96605-66-2 | |
| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
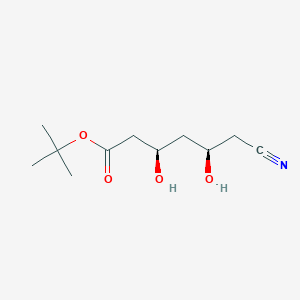
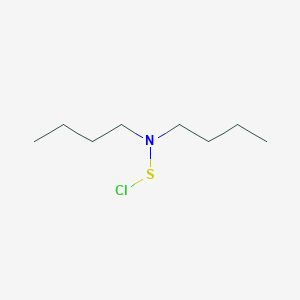
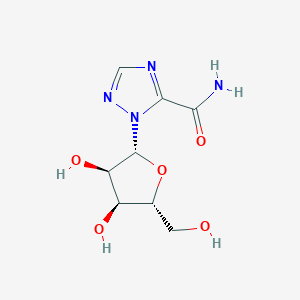
![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)

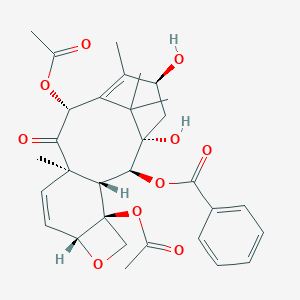
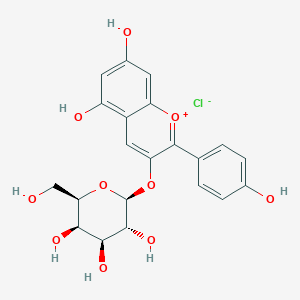
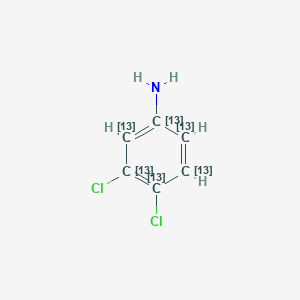
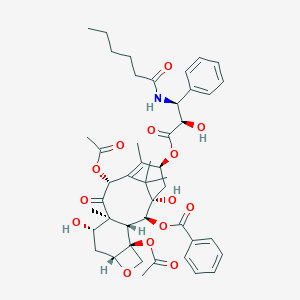
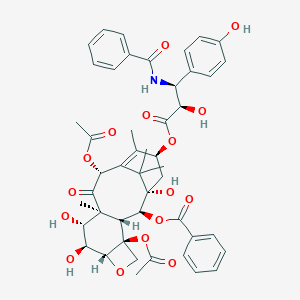
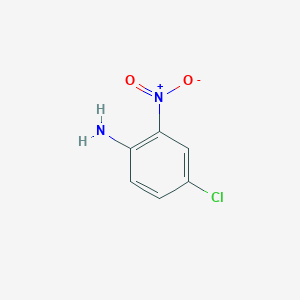
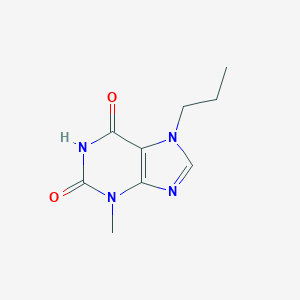
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)
